1-(2,3,5,6-Tetramethylphenyl)butan-1-one
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Overview
Description
1-(2,3,5,6-Tetramethylphenyl)butan-1-one is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . This compound is characterized by a butanone group attached to a tetramethyl-substituted phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,3,5,6-Tetramethylphenyl)butan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 1,2,3,5-tetramethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods may involve bulk synthesis techniques, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2,3,5,6-Tetramethylphenyl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3,5,6-Tetramethylphenyl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,3,5,6-Tetramethylphenyl)butan-1-one exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact pathways involved can vary based on the context of its application and the specific targets it interacts with .
Comparison with Similar Compounds
1-(2,3,5,6-Tetramethylphenyl)butan-1-one can be compared with similar compounds such as:
2,2-dimethyl-1-(2,3,5,6-tetramethylphenyl)butan-1-one: This compound has a similar structure but with additional methyl groups, which may influence its reactivity and applications.
2-Butanone-1,1,1,3,3-d5: A deuterated analog used in isotopic labeling studies.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring and the presence of the butanone group, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
778-41-6 |
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Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(2,3,5,6-tetramethylphenyl)butan-1-one |
InChI |
InChI=1S/C14H20O/c1-6-7-13(15)14-11(4)9(2)8-10(3)12(14)5/h8H,6-7H2,1-5H3 |
InChI Key |
JRNDVJPKAKWUJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=CC(=C1C)C)C)C |
Origin of Product |
United States |
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